molecular formula C22H28N4O3 B6978107 3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[(3-pyridin-2-ylphenyl)methyl]piperidine-1-carboxamide

3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[(3-pyridin-2-ylphenyl)methyl]piperidine-1-carboxamide

Cat. No.: B6978107
M. Wt: 396.5 g/mol
InChI Key: YIHJSWJTJLKYGN-UHFFFAOYSA-N
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Description

3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[(3-pyridin-2-ylphenyl)methyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a pyridine moiety, and a dimethylamino group, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[(3-pyridin-2-ylphenyl)methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-25(2)20(27)14-22(29)10-6-12-26(16-22)21(28)24-15-17-7-5-8-18(13-17)19-9-3-4-11-23-19/h3-5,7-9,11,13,29H,6,10,12,14-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHJSWJTJLKYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1(CCCN(C1)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[(3-pyridin-2-ylphenyl)methyl]piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethylamino group, and the attachment of the pyridine moiety. Common reagents used in these reactions include dimethylamine, pyridine derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[(3-pyridin-2-ylphenyl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[(3-pyridin-2-ylphenyl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, pyridine-containing molecules, and compounds with dimethylamino groups. Examples include:

  • 3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[(3-pyridin-2-ylphenyl)methyl]piperidine-1-carboxamide analogs with different substituents.
  • Piperidine derivatives with varying functional groups.
  • Pyridine-based compounds with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties

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